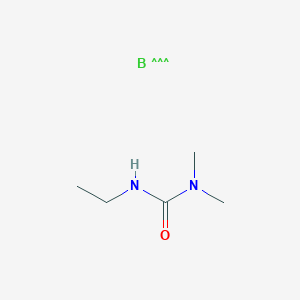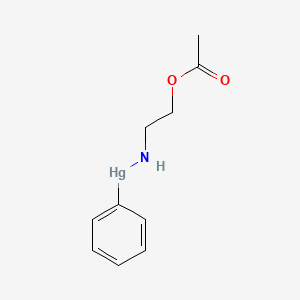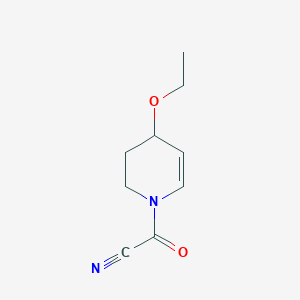
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system with hydrazide and aminooxo functional groups, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-3,4-dioxo-1-naphthalenyl hydrazine with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine-based compounds
Applications De Recherche Scientifique
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl acetic acid: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide stands out due to its specific combination of functional groups and the naphthalene ring system. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
77065-62-4 |
|---|---|
Formule moléculaire |
C12H9N3O4 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
N'-(3,4-dihydroxynaphthalen-1-yl)iminooxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(18)12(19)15-14-8-5-9(16)10(17)7-4-2-1-3-6(7)8/h1-5,16-17H,(H2,13,18) |
Clé InChI |
CIGSRSIEFVZQDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)O)N=NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)


![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)

![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)




